molecular formula C17H10F2N4O3S B2474465 methyl 2-[(2,4-difluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 896703-27-8

methyl 2-[(2,4-difluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

Cat. No.: B2474465
CAS No.: 896703-27-8
M. Wt: 388.35
InChI Key: ROGDECPAJMQJAR-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-difluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a complex organic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a quinazoline moiety, and is further functionalized with a methyl ester group and a difluorophenylamino substituent. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

methyl 2-(2,4-difluoroanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N4O3S/c1-26-15(25)8-2-4-10-13(6-8)21-17-23(14(10)24)22-16(27-17)20-12-5-3-9(18)7-11(12)19/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGDECPAJMQJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[(2,4-difluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate typically involves multi-step organic reactions

    Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Thiadiazole Ring Formation: The thiadiazole ring is introduced by reacting the quinazoline intermediate with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Core Heterocyclic Assembly

The thiadiazolo[2,3-b]quinazoline scaffold is typically synthesized via one-pot multicomponent reactions or sequential cyclization :

  • Thiadiazole-Quinazoline Fusion : A common approach involves reacting a substituted quinazolinone precursor with a thiadiazole-2-amine under oxidative conditions. For example, thiadiazolo[2,3-b]quinazolin-5-ones are synthesized via cyclodehydrogenation using FeCl₃ or DDQ/acid systems, as observed in analogous systems .

  • Key Intermediate : The methyl carboxylate group at position 8 is introduced early via esterification of anthranilic acid derivatives or through Suzuki coupling with methyl-protected boronic esters .

Example Reaction Pathway :

  • Quinazolinone Formation : Anthranilic acid derivatives react with thioacetamide or urea to form 4(3H)-quinazolinones .

  • Thiadiazole Incorporation : Cyclocondensation with 5-substituted-1,3,4-thiadiazol-2-amines in the presence of DDQ/triflic acid or FeCl₃ .

  • Functionalization : Introduction of the 2,4-difluorophenylamino group via Buchwald–Hartwig amination or SNAr reactions .

Ester Hydrolysis

The methyl ester at position 8 undergoes hydrolysis to yield carboxylic acid derivatives under basic or acidic conditions:

  • Conditions : NaOH/EtOH (reflux, 4–6 h) or HCl/H₂O (room temperature, 12 h) .

  • Applications : Facilitates further conjugation (e.g., amide formation for prodrug design) .

Amino Group Reactivity

The 2,4-difluorophenylamino group participates in:

  • Acylation : Reaction with acyl chlorides (e.g., chloroacetyl chloride) to form amides .

  • Oxidation : Conversion to nitroso or nitro derivatives using H₂O₂/HOAc .

Synthetic Optimization Data

Reaction yields and conditions for analogous compounds are summarized below:

Reaction Step Conditions Yield Source
Thiadiazoloquinazoline CyclizationDDQ/Triflic acid, DCM, 24 h65–83%
Ester Hydrolysis2M NaOH, EtOH, reflux, 6 h85–90%
Buchwald–Hartwig AminationPd(dba)₂, Xantphos, Cs₂CO₃, 100°C, 12 h70–75%

Stability and Reactivity Insights

  • Photochemical Sensitivity : The thiadiazoloquinazoline core undergoes photodegradation, necessitating light-protected storage .

  • Acid/Base Stability : Stable under mild acidic conditions (pH 4–6) but decomposes in strong bases (pH > 10) .

  • Thermal Stability : Decomposition observed above 200°C .

Biological Derivatization

While beyond the scope of chemical reactions, the compound’s bioactivity is modulated via:

  • Ester → Carboxylic Acid : Enhances water solubility for pharmacological evaluation .

  • N-Alkylation : Improves membrane permeability (e.g., methyl or ethyl groups) .

Key Challenges and Solutions

  • Regioselectivity : Controlled by steric and electronic directing groups (e.g., fluorine substituents guide amination) .

  • Purification : Chromatography on silica gel (EtOAc/hexane) or recrystallization (MeOH/H₂O) .

Scientific Research Applications

Methyl 2-[(2,4-difluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in oncology.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-[(2,4-difluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Methyl 2-[(2,4-difluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate can be compared with other similar compounds, such as:

    Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, but differ in their substituents and overall structure.

    Quinazoline Derivatives: Compounds with the quinazoline core are known for their anticancer properties and are used in the development of kinase inhibitors.

    Fluorinated Aromatics: The presence of fluorine atoms in the aromatic ring imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Biological Activity

Methyl 2-[(2,4-difluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews various studies that highlight its biological efficacy, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C₁₇H₁₀F₂N₄O₃S. Its structure features a thiadiazole ring fused with a quinazoline moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research has demonstrated that derivatives of thiadiazoloquinazoline exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The following sections summarize findings from key studies.

Anticancer Activity

  • Mechanisms of Action :
    • The compound has been evaluated for its cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. Studies indicate that it induces apoptosis through the activation of caspases and inhibits key signaling pathways such as ERK1/2 .
    • A specific study reported an EC₅₀ value of 10.79 μM against HepG2 cells, indicating potent antiproliferative activity .
  • Structure-Activity Relationships :
    • Variations in the substituents on the aromatic rings significantly influence the anticancer potency. For instance, replacing chlorine with fluorine was associated with enhanced activity against certain cancer cell lines .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was tested against various bacterial strains and demonstrated effective inhibition, suggesting potential applications in treating bacterial infections.

Case Studies

  • Cytotoxicity Assessment :
    • In a study involving a series of thiadiazole derivatives, this compound was found to exhibit significant cytotoxicity with IC₅₀ values ranging from 8 μM to 12 μM across different cell lines .
  • Comparative Analysis :
    • In comparative studies with established anticancer agents like doxorubicin, this compound showed comparable or superior efficacy in certain assays, highlighting its potential as a lead compound for further development .

Data Table: Biological Activities Summary

Activity TypeCell Line/PathogenEC₅₀/IC₅₀ (μM)Reference
AnticancerMCF-710.28
AnticancerHepG210.79
AnticancerA5498.107
AntimicrobialVarious BacteriaEffective Inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical optimization parameters for this compound?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of precursors like 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate under reflux. Key parameters include solvent choice (e.g., ethanol or DMF), catalysts (e.g., benzyltributylammonium bromide), and temperature control (60–100°C). Yields are optimized by adjusting stoichiometry and reaction time .
  • Example Protocol :

StepReagents/ConditionsYield (%)
1Ethanol, 80°C, 12h65–75
2DMF, BTAB catalyst80–85

Q. Which analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm regiochemistry using 1H^1H- and 13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, thiadiazole ring vibrations at 650–750 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+^+ at m/z 456.3) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Initial screens indicate antiproliferative activity against cancer cell lines (e.g., IC50_{50} = 2–5 μM in HeLa) and antimicrobial effects (MIC = 8–16 μg/mL against S. aureus). Activity is linked to the 2,4-difluorophenyl and thiadiazoloquinazoline moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Approach : Screen solvents (e.g., DMF vs. toluene), catalysts (e.g., Pd/C vs. CuI), and temperatures. For example, substituting ethanol with DMF increases yield from 65% to 85% due to improved solubility of intermediates .
  • Troubleshooting Table :

IssueSolution
Low cyclization yieldUse DMF, 100°C, 24h
Impurity formationPurify via column chromatography

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved to confirm structural integrity?

  • Resolution :

  • Compare experimental 13C^{13}C-NMR data with computational predictions (DFT calculations).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the quinazoline-thiadiazole junction .

Q. What strategies are effective for studying structure-activity relationships (SAR) in fluorinated analogs?

  • SAR Design :

  • Synthesize analogs with varied fluorination patterns (e.g., 4-F, 2,4-F2_2, 3-CF3_3).
  • Assess bioactivity changes: 2,4-difluorophenyl enhances lipophilicity and target binding vs. mono-fluorinated analogs .

Q. What crystallization techniques yield high-quality crystals for X-ray diffraction studies?

  • Protocol : Recrystallize from methanol/water (9:1 v/v) at 4°C for 48h. Slow evaporation in ethyl acetate also produces diffraction-suitable crystals (CCDC deposition recommended) .

Q. How can reproducibility issues in biological assays be mitigated?

  • Recommendations :

  • Standardize cell culture conditions (e.g., passage number, serum batch).
  • Validate compound stability in DMSO stock solutions via HPLC before assays .

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